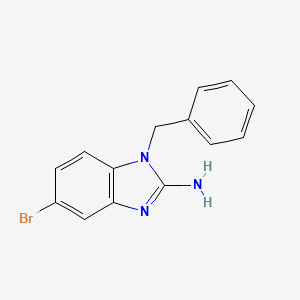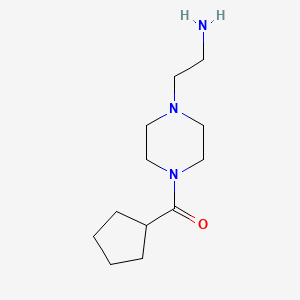
2-(4-Cyclopentanecarbonylpiperazin-1-yl)ethan-1-amine
Descripción general
Descripción
2-(4-Cyclopentanecarbonylpiperazin-1-yl)ethan-1-amine, also known as CPEA, is a synthetic compound that has seen increasing use in recent years in the field of scientific research. It has been used in a variety of applications, from drug development to agricultural research, and has been found to be a powerful tool in the laboratory. In
Aplicaciones Científicas De Investigación
Role in Diabetes Treatment
One of the significant applications of related compounds is in the treatment of diabetes. Glucagon-like peptide 1 (GLP-1) (7-36 amide), which shares a structural resemblance with the chemical , has shown potential in normalizing fasting plasma glucose concentrations in poorly-controlled Type 2 diabetic patients. The compound's insulinotropic actions, which stimulate insulin secretion at elevated plasma glucose concentrations, are retained even in diabetic patients. This suggests its potential for use in managing and treating diabetes by normalizing fasting hyperglycemia (Nauck et al., 1993).
Environmental Health and Exposure Studies
Another area of application involves environmental health and exposure assessment. Studies on 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), which is structurally related, have been conducted to understand human exposure levels. These studies use oxidative metabolites of DINCH as biomarkers for exposure assessment, highlighting the compound's role in monitoring and assessing environmental health risks (Silva et al., 2013).
Potential in Addressing Alcohol-related Health Issues
Compounds structurally similar to 2-(4-Cyclopentanecarbonylpiperazin-1-yl)ethan-1-amine have also been studied for their potential in treating alcohol-related health issues. 4-Methylpyrazole (4-MP), an inhibitor of alcohol dehydrogenase, has been investigated for its safety and efficacy in healthy human subjects, showcasing its potential for clinical applications in addressing intoxications related to methanol, ethylene glycol, and severe ethanol-disulfiram reactions (Jacobsen et al., 1988).
Propiedades
IUPAC Name |
[4-(2-aminoethyl)piperazin-1-yl]-cyclopentylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c13-5-6-14-7-9-15(10-8-14)12(16)11-3-1-2-4-11/h11H,1-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVNNXJBTOUUQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclopentanecarbonylpiperazin-1-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






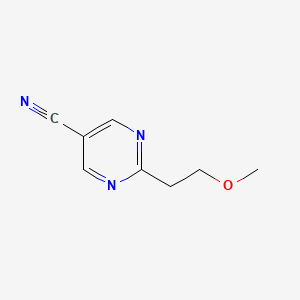

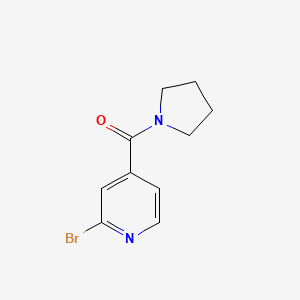
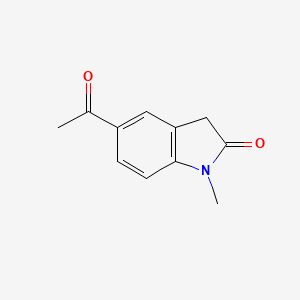

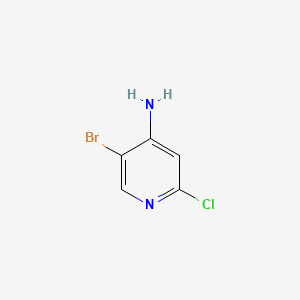

![3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519154.png)
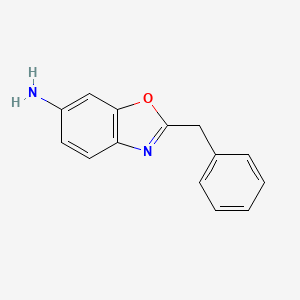
![Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate](/img/structure/B1519159.png)
